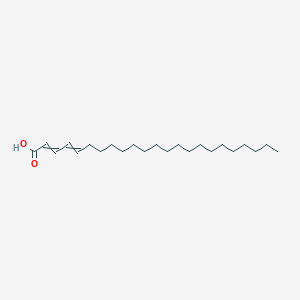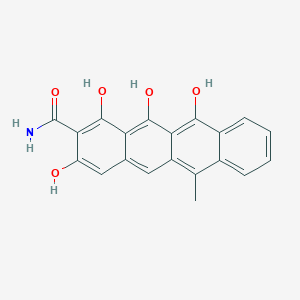
1,3,11,12-Tetrahydroxy-6-methyltetracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,11,12-Tetrahydroxy-6-methyltetracene-2-carboxamide is an organic compound with the molecular formula C20H15NO6. It is a member of the tetracene family, characterized by its four-ring structure and multiple hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,11,12-tetrahydroxy-6-methyltetracene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the correct placement of hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1,3,11,12-Tetrahydroxy-6-methyltetracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetracene derivatives.
Scientific Research Applications
1,3,11,12-Tetrahydroxy-6-methyltetracene-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3,11,12-tetrahydroxy-6-methyltetracene-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting their function. The compound may also interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,10,11,12-Pentahydroxy-6-methyltetracene-2-carboxamide: Similar structure but with an additional hydroxyl group.
4-Hydroxy-6-methylpretetramide: Contains additional hydroxyl groups and is part of the pretetramide class.
Uniqueness
1,3,11,12-Tetrahydroxy-6-methyltetracene-2-carboxamide is unique due to its specific arrangement of hydroxyl groups and the presence of a carboxamide group.
Properties
CAS No. |
115706-70-2 |
|---|---|
Molecular Formula |
C20H15NO5 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
1,3,11,12-tetrahydroxy-6-methyltetracene-2-carboxamide |
InChI |
InChI=1S/C20H15NO5/c1-8-10-4-2-3-5-11(10)17(23)15-12(8)6-9-7-13(22)16(20(21)26)19(25)14(9)18(15)24/h2-7,22-25H,1H3,(H2,21,26) |
InChI Key |
SVBXHYZJRRFMJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C3C=C(C(=C(C3=C(C2=C(C4=CC=CC=C14)O)O)O)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



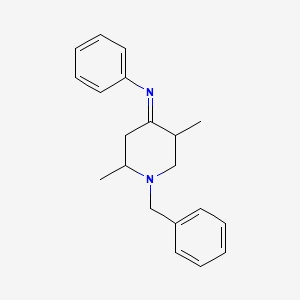
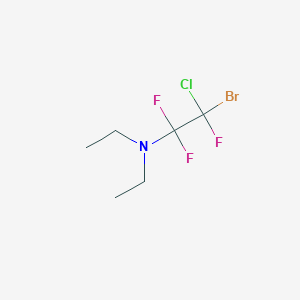
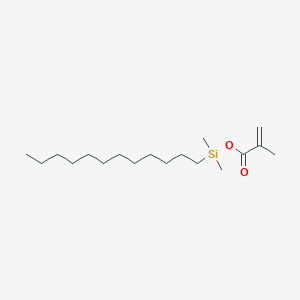
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
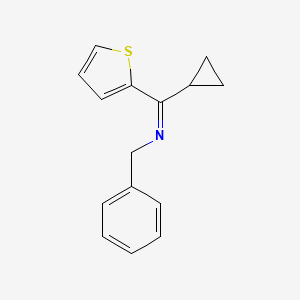
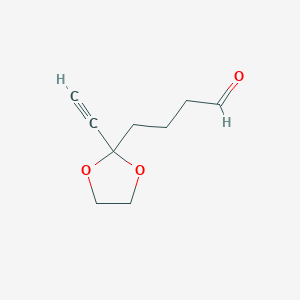
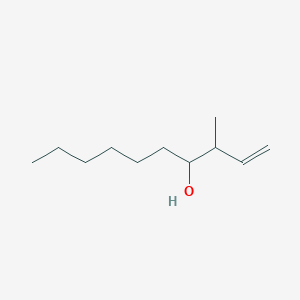

![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)
![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
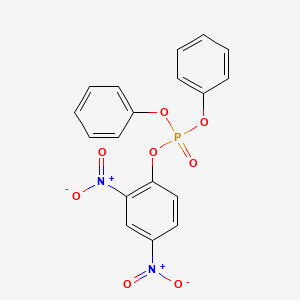
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)
